1-Chloro-2-(2-ethoxyethenyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(2-ethoxyethenyl)benzene is an organic compound with a unique structure that includes a benzene ring substituted with a chlorine atom and an ethoxyethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-(2-ethoxyethenyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation reaction, where benzene is treated with an alkyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). This reaction generates a carbocation intermediate that subsequently reacts with the benzene ring to form the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-(2-ethoxyethenyl)benzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The chlorine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Oxidation and Reduction: The ethoxyethenyl group can be oxidized or reduced to form different functional groups.
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles in the presence of strong bases.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst like iron(III) bromide (FeBr₃) or sulfuric acid (H₂SO₄).
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Major Products Formed:
Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of the original compound.
Oxidation: Products include carboxylic acids or aldehydes.
Reduction: Products include alcohols or alkanes.
Scientific Research Applications
1-Chloro-2-(2-ethoxyethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(2-ethoxyethenyl)benzene involves its interaction with various molecular targets. The ethoxyethenyl group can participate in nucleophilic or electrophilic reactions, while the chlorine atom can undergo substitution reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparison with Similar Compounds
1-Chloro-2-(2-ethoxyethenyl)benzene can be compared with other similar compounds, such as:
1-Chloro-2-ethylbenzene: Similar structure but lacks the ethoxyethenyl group.
1-Chloro-2-ethoxybenzene: Similar structure but lacks the ethenyl group.
2-Chloro-1-ethoxyethene: Similar structure but lacks the benzene ring.
Properties
Molecular Formula |
C10H11ClO |
---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
1-chloro-2-(2-ethoxyethenyl)benzene |
InChI |
InChI=1S/C10H11ClO/c1-2-12-8-7-9-5-3-4-6-10(9)11/h3-8H,2H2,1H3 |
InChI Key |
XYIKNWXBTFTORN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CC1=CC=CC=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.